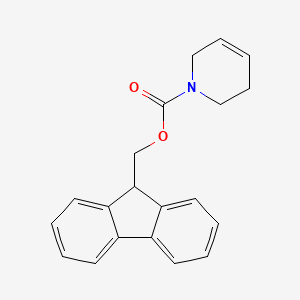
(9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methyl5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features both a fluorenyl group and a dihydropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Synthesis of the Dihydropyridine Moiety: This often involves Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Coupling Reactions: The final step would involve coupling the fluorenyl group with the dihydropyridine moiety under specific conditions, possibly using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The dihydropyridine moiety can undergo oxidation to form pyridine derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to more saturated hydrocarbons.
Substitution: Both the fluorenyl and dihydropyridine groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
Oxidation Products: Pyridine derivatives.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Various substituted fluorenyl and dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with fluorenyl and dihydropyridine groups can act as catalysts in organic reactions.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Pharmacology: Potential use as calcium channel blockers or other therapeutic agents.
Biochemistry: Studied for their interactions with biological macromolecules.
Industry
Polymer Science: Used in the synthesis of novel polymers with unique properties.
Electronics: Application in the development of organic electronic devices.
Wirkmechanismus
The mechanism of action for compounds like (9H-Fluoren-9-yl)methyl5,6-dihydropyridine-1(2H)-carboxylate would depend on their specific application. For instance, as a calcium channel blocker, it would inhibit the influx of calcium ions through voltage-gated calcium channels, affecting muscle contraction and neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenylmethyloxycarbonyl (Fmoc) Compounds: Commonly used in peptide synthesis.
Dihydropyridine Derivatives: Such as nifedipine, used as calcium channel blockers.
Uniqueness
(9H-Fluoren-9-yl)methyl5,6-dihydropyridine-1(2H)-carboxylate is unique due to the combination of the fluorenyl and dihydropyridine groups, which may confer distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C20H19NO2 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl 3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C20H19NO2/c22-20(21-12-6-1-7-13-21)23-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-6,8-11,19H,7,12-14H2 |
InChI-Schlüssel |
SJBYDRYXGHQYPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)
![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)

![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)



![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)


